molecular formula C14H22O2P2Si2 B14372364 2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine CAS No. 89982-98-9

2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine

Cat. No.: B14372364
CAS No.: 89982-98-9
M. Wt: 340.44 g/mol
InChI Key: HSRFTRVTWUXACF-UHFFFAOYSA-N
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Description

2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine is a compound characterized by the presence of trimethylsilyl groups attached to a benzodiphosphinine core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine typically involves the reaction of a benzodiphosphinine precursor with trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized benzodiphosphinine derivatives .

Mechanism of Action

The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine involves its interaction with molecular targets through its trimethylsilyl groups and phosphorus atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations . The pathways involved depend on the specific application and the nature of the interacting molecules.

Properties

CAS No.

89982-98-9

Molecular Formula

C14H22O2P2Si2

Molecular Weight

340.44 g/mol

IUPAC Name

trimethyl-[(3-trimethylsilyloxy-1,4-benzodiphosphinin-2-yl)oxy]silane

InChI

InChI=1S/C14H22O2P2Si2/c1-19(2,3)15-13-14(16-20(4,5)6)18-12-10-8-7-9-11(12)17-13/h7-10H,1-6H3

InChI Key

HSRFTRVTWUXACF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=PC2=CC=CC=C2P=C1O[Si](C)(C)C

Origin of Product

United States

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